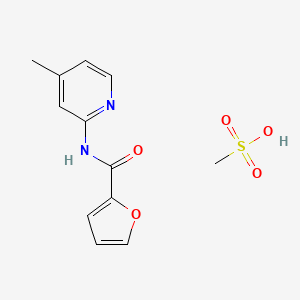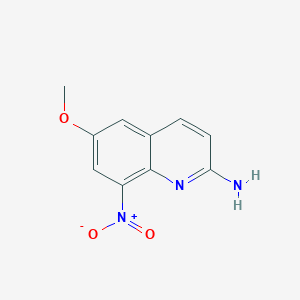
6-Methoxy-8-nitro-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-8-nitro-2-quinolinamine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities, including antimalarial, antileishmanial, and antimicrobial properties . This compound, with its unique structural features, has garnered attention in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-8-nitro-2-quinolinamine typically involves the nitration of 6-methoxyquinoline followed by amination. One common method includes the use of silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate and sulfuric acid . Another method involves the Skraup reaction, which requires careful control of temperature and reaction conditions to avoid violent reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-8-nitro-2-quinolinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 6-methoxy-2,8-diaminoquinoline.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as Raney nickel and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Various oxidized quinoline derivatives.
Reduction: 6-Methoxy-2,8-diaminoquinoline.
Substitution: Substituted quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
6-Methoxy-8-nitro-2-quinolinamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other quinoline derivatives.
Biology: Investigated for its potential as an antimalarial and antimicrobial agent.
Medicine: Explored for its therapeutic potential against drug-resistant parasites and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-8-nitro-2-quinolinamine involves its interaction with various molecular targets and pathways. In antimalarial applications, it is believed to interfere with the parasite’s heme detoxification process, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
8-Quinolinamine: Shares similar biological activities but differs in its substitution pattern.
2-tert-butylprimaquine: A potent antimalarial compound with a different substitution on the quinoline ring.
4,5-disubstituted-8-quinolinamines: Known for their antimalarial and antimicrobial properties.
Uniqueness: 6-Methoxy-8-nitro-2-quinolinamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of methoxy and nitro groups enhances its potential as a versatile compound in various research applications.
Propriétés
Numéro CAS |
64992-74-1 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
6-methoxy-8-nitroquinolin-2-amine |
InChI |
InChI=1S/C10H9N3O3/c1-16-7-4-6-2-3-9(11)12-10(6)8(5-7)13(14)15/h2-5H,1H3,(H2,11,12) |
Clé InChI |
XFXSZTHZHKQTEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC(=N2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


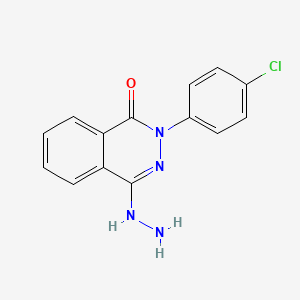
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
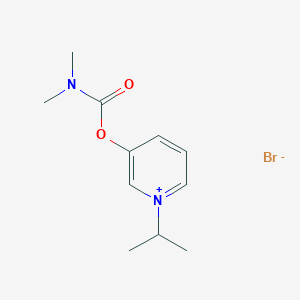

![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

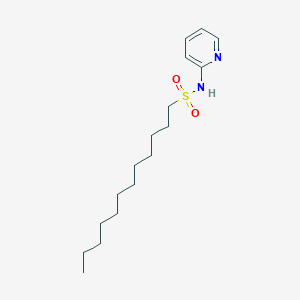
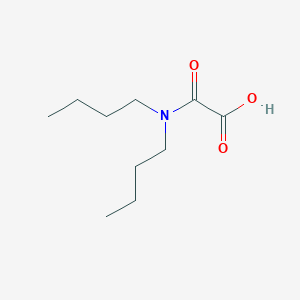
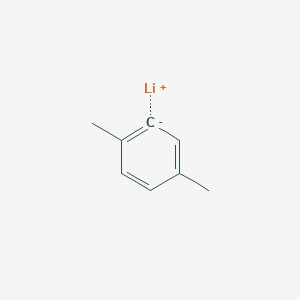
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
